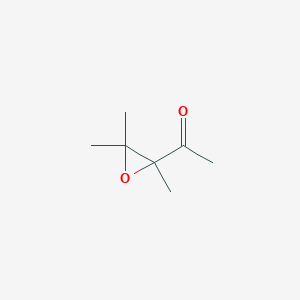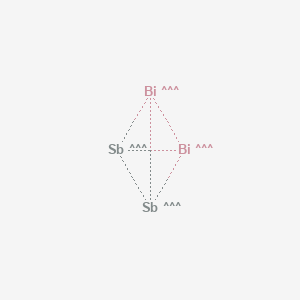
Antimoniuro de bismuto (BiSb)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Bismuth and antimony compounds, such as the "Bismuth, compound with antimony (1:1)", can be synthesized through various methods. One approach involves the reaction of sodium salt of NH(EPiPr2)2 (E = S or Se) with the appropriate group 15 metal salt in methanol, leading to monomeric and air-stable complexes (Crouch et al., 2003).
Molecular Structure Analysis
The crystal structure of these compounds reveals significant insights into their molecular geometry. For example, bismuth and antimony complexes with imino-bis(diisopropylphosphine chalcogenide) ligands exhibit distorted octahedral coordination geometries, which are crucial for understanding their electronic and physical properties (Crouch et al., 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of "Bismuth, compound with antimony (1:1)" include its behavior in thermolysis reactions and the potential for forming thin films through chemical vapor deposition (CVD) techniques. These compounds serve as precursors for depositing bismuth chalcogenides, highlighting their utility in materials science applications (Crouch et al., 2003).
Physical Properties Analysis
The nanostructured bismuth-antimony materials, particularly Bi1−xSbx, demonstrate remarkable electronic properties that are significantly influenced by their bulk and nanostructured forms. These properties are essential for applications in low-temperature thermoelectrics and infrared applications, indicating the versatile functionality of the bismuth-antimony system (Tang & Dresselhaus, 2014).
Chemical Properties Analysis
The chemical properties of "Bismuth, compound with antimony (1:1)" are also reflected in its interactions with other compounds and its stability in various environments. The synthesis and characterization of antimony and bismuth dithiocarboxylates provide insights into their asymmetric chelation to the metal atom, which affects their reactivity and potential applications in synthesizing materials like M2S3 upon pyrolysis (Chaudhari et al., 2009).
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
El bismuto, como un metal relativamente no tóxico y económico, tiene numerosas aplicaciones biomédicas . Los compuestos a base de bismuto se usan ampliamente como medicamentos para el tratamiento de trastornos gastrointestinales, incluyendo dispepsia, úlceras gástricas e infecciones por H. pylori .
Actividad antibacterial
El bismuto muestra una actividad antibacterial única. Se han realizado investigaciones para dilucidar los mecanismos moleculares clave de acción contra H. pylori, y el desarrollo de nuevos compuestos para tratar la infección de microbios más allá de H. pylori .
Terapia contra el cáncer
Las nanopartículas a base de bismuto tienen un rendimiento deseable para la terapia contra el cáncer combinada, fototérmica y radioterapia .
Administración de fármacos
Las nanopartículas a base de bismuto se usan en sistemas de administración de fármacos. Su gran superficie, alta estabilidad y alta versatilidad en términos de forma, tamaño y porosidad las hacen ideales para esta aplicación .
Biosensores
Las nanopartículas a base de bismuto se usan en la fabricación de biosensores .
Medicina regenerativa
Las nanopartículas a base de bismuto tienen aplicaciones en medicina regenerativa, particularmente en ingeniería ósea .
Nanoelectrónica
El antimoniuro de bismuto (BiSb) es un material importante en la nanoelectrónica como aislante topológico. Ofrece oportunidades únicas para controlar las corrientes eléctricas y el magnetismo, lo que lo convierte en un material prometedor para futuras aplicaciones espintrónicas .
Mecanismo De Acción
Target of Action
Bismuth antimonide (BiSb) is a binary alloy of bismuth and antimony in various ratios . It is a well-known thermoelectric material and a first-generation topological insulator at ambient conditions . The primary targets of BiSb are the electronic structures within the material, specifically the conduction and valence bands .
Mode of Action
BiSb interacts with its targets by altering the energy levels of the conduction and valence bands. When bismuth is doped with antimony, the conduction band decreases in energy and the valence band increases in energy . At an antimony concentration of 4%, the two bands intersect, forming a Dirac point . Further increases in the concentration of antimony result in a band inversion, in which the energy of the valence band becomes greater than that of the conduction band at specific momenta .
Biochemical Pathways
Two structural phase transitions are found at 8.5 and 20.3 GPa . The first anomaly is caused by the formation of the Weyl semimetallic state, which is attributed to a Bi–Sb bond between layers . The subsequent two are attributed to the trigonal to tetragonal and tetragonal to cubic phase transitions .
Pharmacokinetics
It’s important to note that bisb has low solubility , which could impact its bioavailability if it were to be used in a biological context.
Result of Action
The result of BiSb’s action is the transformation of the material into different phases under pressure . At higher concentrations of Sb, the band gap in the surface states vanishes, and the material thus conducts at its surface . This makes BiSb a topological insulator, materials that have conducting surface states but have an insulating interior .
Propiedades
InChI |
InChI=1S/2Bi.2Sb |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMQIQQWIVNHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Sb].[Bi].[Bi] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2Sb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12323-19-2 |
Source


|
| Record name | Antimony, compd. with bismuth (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012323192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



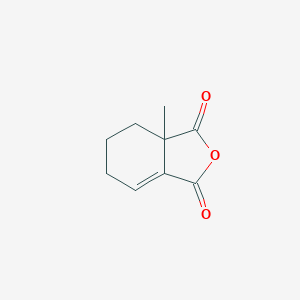

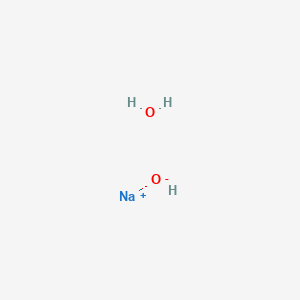

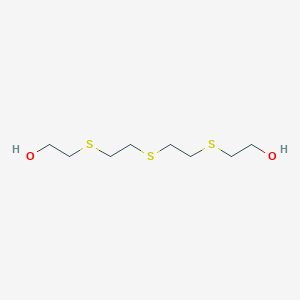
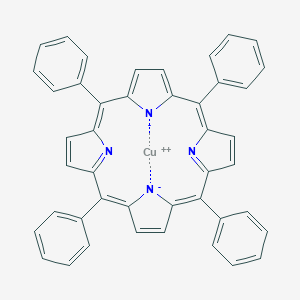
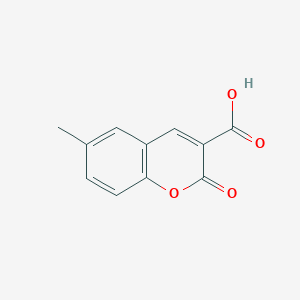
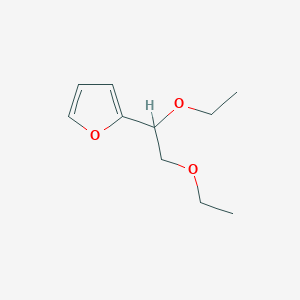
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
